2-fluoro-N-(1-methyl-6-oxopiperidin-3-yl)pyridine-4-carboxamide
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Overview
Description
2-fluoro-N-(1-methyl-6-oxopiperidin-3-yl)pyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(1-methyl-6-oxopiperidin-3-yl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl group is synthesized through a series of reactions starting from commercially available precursors. This may involve the formation of a piperidine ring followed by functionalization to introduce the methyl and oxo groups.
Introduction of the Fluorine Atom: The fluorine atom is introduced via nucleophilic substitution reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Coupling with Pyridine Carboxamide: The final step involves coupling the piperidinyl intermediate with a pyridine carboxamide derivative under appropriate conditions, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(1-methyl-6-oxopiperidin-3-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-fluoro-N-(1-methyl-6-oxopiperidin-3-yl)pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1-methyl-6-oxopiperidin-3-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-(1-methyl-6-oxopiperidin-3-yl)pyridine-3-carboxamide: Similar structure with a different position of the carboxamide group.
2-chloro-N-(1-methyl-6-oxopiperidin-3-yl)pyridine-4-carboxamide: Similar structure with a chlorine atom instead of fluorine.
2-fluoro-N-(1-methyl-6-oxopiperidin-3-yl)pyridine-4-carboxylate: Similar structure with a carboxylate group instead of carboxamide.
Uniqueness
The presence of the fluorine atom in 2-fluoro-N-(1-methyl-6-oxopiperidin-3-yl)pyridine-4-carboxamide imparts unique chemical properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its biological activity and selectivity compared to similar compounds.
Properties
IUPAC Name |
2-fluoro-N-(1-methyl-6-oxopiperidin-3-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2/c1-16-7-9(2-3-11(16)17)15-12(18)8-4-5-14-10(13)6-8/h4-6,9H,2-3,7H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUOPMZPJPEDCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)NC(=O)C2=CC(=NC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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